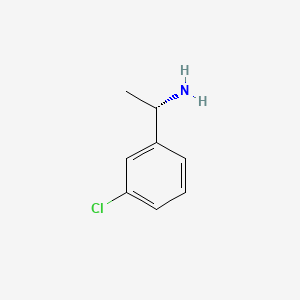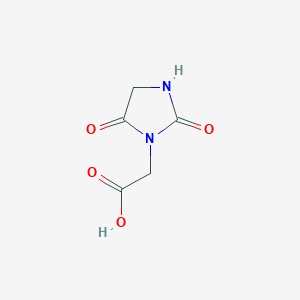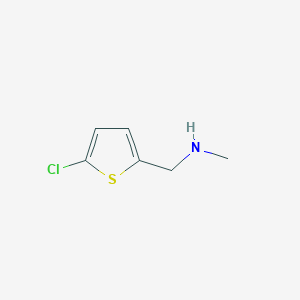
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Chlorothiophen-2-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 70696-37-61. Its IUPAC name is 1-(5-chloro-1H-1lambda3-thiophen-2-yl)-N-methylmethanamine1. The molecular weight of this compound is 162.661.
Synthesis Analysis
Unfortunately, the synthesis analysis of this compound is not readily available from the search results.Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8-9H,4H2,1H31. This code provides a specific description of the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available from the search results.Physical And Chemical Properties Analysis
This compound has a purity of 95%1. It should be stored at a temperature between 2~8 C1.Applications De Recherche Scientifique
Structural Studies and Chemical Synthesis
The chemical compound (5-Chlorothiophen-2-ylmethyl)-methyl-amine, due to its unique structure, plays a significant role in structural chemistry and the synthesis of complex molecules. For instance, it has been utilized in the study of tautomerism of Schiff base derivatives, providing insights into the stabilization of specific tautomeric forms through hydrogen bonding in solid states and solutions (Amarasekara et al., 2009). Furthermore, its applications extend to the synthesis of fluorescence-based sensors for biological imaging, demonstrating its versatility in creating functionalized dyes for zinc detection in live cells (Nolan et al., 2006).
Crystallography and Material Science
The compound also finds applications in crystallography, contributing to the understanding of molecular structures and interactions in crystalline materials. Research on chalcones, including those with the (5-Chlorothiophen-2-yl)methyl moiety, reveals how these compounds form specific hydrogen-bonded chains in crystals, which is crucial for the development of materials with designed properties (Girisha et al., 2016).
Catalysis and Organic Synthesis
In organic synthesis, derivatives of (5-Chlorothiophen-2-ylmethyl)-methyl-amine serve as key intermediates and catalysts. A notable example includes their role in catalyzing amide bond formation at room temperature, offering a more efficient and environmentally friendly approach to peptide synthesis (El Dine et al., 2015). This demonstrates the compound's potential in facilitating complex organic reactions.
Safety And Hazards
The compound may be corrosive to metals. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation2.
Orientations Futures
Unfortunately, the future directions for this compound are not readily available from the search results.
Relevant Papers
There are no specific papers mentioned in the search results related to this compound. However, it is mentioned that there are related peer-reviewed papers, technical documents, and similar products available1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSUSWOXAUPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368943 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-ylmethyl)-methyl-amine | |
CAS RN |
70696-37-6 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

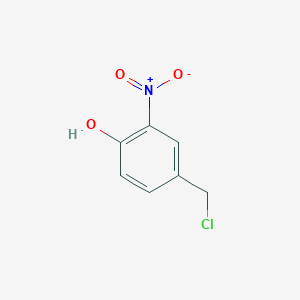
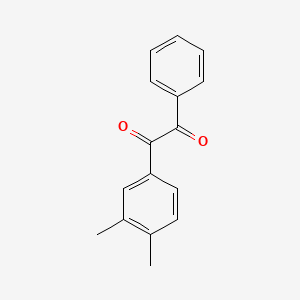
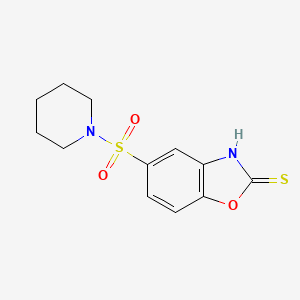
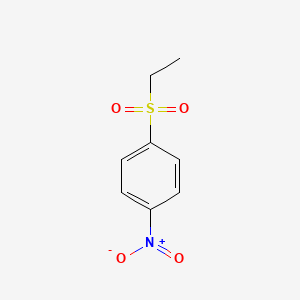



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
